molecular formula C6H5NO B6253278 4-ethynyl-2-methyl-1,3-oxazole CAS No. 2025340-28-5

4-ethynyl-2-methyl-1,3-oxazole

Cat. No.: B6253278
CAS No.: 2025340-28-5
M. Wt: 107.1
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Description

4-Ethynyl-2-methyl-1,3-oxazole is a high-purity, specialized heterocyclic compound designed for advanced chemical synthesis and drug discovery research. The 1,3-oxazole core is a privileged scaffold in medicinal chemistry, featured in a wide array of bioactive molecules and approved therapeutics with antimicrobial, anticancer, and anti-inflammatory properties . The presence of the ethynyl group at the 4-position provides a highly versatile handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, or cycloaddition chemistry, including the Huisgen azide-alkyne cycloaddition. This allows researchers to efficiently construct more complex molecular architectures or conjugate the oxazole ring to other biomolecules or materials for chemical biology studies . Simultaneously, the methyl substituent at the 2-position is a common feature in many synthetically accessible and biologically active oxazole derivatives, influencing the electronic properties and metabolic stability of the resulting compounds . This unique combination of a pharmaceutically relevant 2-methyl-1,3-oxazole skeleton with a reactive ethynyl group makes this compound an exceptionally valuable intermediate. It is ideally suited for applications in constructing targeted libraries for high-throughput screening, exploring structure-activity relationships (SAR) in lead optimization campaigns, and as a key synthon in the synthesis of novel chemical entities. This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all standard laboratory safety protocols before handling.

Properties

CAS No.

2025340-28-5

Molecular Formula

C6H5NO

Molecular Weight

107.1

Purity

95

Origin of Product

United States

Synthetic Methodologies for 4 Ethynyl 2 Methyl 1,3 Oxazole and Its Precursors

Convergent and Divergent Synthetic Routes to the 1,3-Oxazole Ring System

The formation of the 1,3-oxazole ring is a cornerstone of this synthesis. Both convergent and divergent strategies can be envisioned for constructing the 2-methyl-1,3-oxazole precursor.

Several classical and modern methods are available for the synthesis of 2-substituted oxazoles. For the specific case of 2-methyl-1,3-oxazole, the following cyclization strategies are pertinent:

Robinson-Gabriel Synthesis: This method involves the dehydration of 2-acylamino ketones. wikipedia.org To obtain the 2-methyl derivative, an N-acetylated α-amino ketone would be the required precursor.

Van Leusen Reaction: The reaction of tosylmethyl isocyanide (TosMIC) with an appropriate aldehyde is a powerful tool for forming the oxazole (B20620) ring. nih.govresearchgate.net

Fischer Oxazole Synthesis: This approach utilizes the cyclization of cyanohydrins and aldehydes. researchgate.net

Bredereck Reaction: This method can also be employed for oxazole synthesis. researchgate.net

The choice of method often depends on the availability of starting materials and the desired substitution pattern on the resulting oxazole.

Once the 2-methyl-1,3-oxazole core is established, the next critical step is the regioselective introduction of the ethynyl (B1212043) group at the C-4 position. Direct ethynylation is often challenging due to the multiple reactive sites on the oxazole ring. wikipedia.org A common and effective strategy involves the introduction of a halogen atom at the C-4 position, which then serves as a handle for a subsequent cross-coupling reaction.

One powerful technique to achieve regioselective halogenation is the "halogen dance" rearrangement . nih.govresearchgate.net This isomerization reaction can be used to move a halogen atom from one position to another on the oxazole ring under basic conditions, allowing for the preparation of specific halo-oxazole isomers that might be otherwise difficult to access directly. For instance, a 5-bromo-2-substituted oxazole can be isomerized to the corresponding 4-bromo derivative. nih.gov

Another approach involves the direct C-H functionalization of the oxazole ring. While electrophilic aromatic substitution typically occurs at C-5 in oxazoles, specific directing groups or reaction conditions can favor C-4 functionalization. wikipedia.org

Transition Metal-Catalyzed Coupling Approaches for Ethynylation

With a 4-halo-2-methyl-1,3-oxazole precursor in hand, the ethynyl group can be introduced via a transition metal-catalyzed cross-coupling reaction. The Sonogashira coupling is the most widely employed method for this transformation. nih.govbeilstein-journals.orgrsc.org This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide.

In the context of synthesizing 4-ethynyl-2-methyl-1,3-oxazole, a 4-iodo- or 4-bromo-2-methyl-1,3-oxazole would be reacted with a protected or terminal acetylene, such as trimethylsilylacetylene, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. chemrxiv.orgnih.gov The use of a silyl-protected alkyne is common, with the silyl (B83357) group being removed in a subsequent step. chemrxiv.org

The general scheme for the Sonogashira coupling is presented below:

Scheme 1: Sonogashira coupling for the synthesis of this compound.

Reactant 1 Reactant 2 Catalyst System Base Solvent Product
4-Iodo-2-methyl-1,3-oxazoleTrimethylsilylacetylenePd(PPh₃)₂Cl₂, CuIEt₃NTHF2-Methyl-4-(trimethylsilylethynyl)-1,3-oxazole
4-Bromo-2-methyl-1,3-oxazoleAcetylene gasPd(OAc)₂, P(p-tol)₃DBUTHFThis compound

Protecting Group Strategies for Ethynyl and Oxazole Functionalities

In multi-step syntheses, the use of protecting groups is often essential to prevent unwanted side reactions. wikipedia.orgorganic-chemistry.org

For the ethynyl group , a common protecting group is the trimethylsilyl (B98337) (TMS) group. libretexts.org It is readily introduced by treating the terminal alkyne with a silylating agent and is stable to many reaction conditions. Deprotection is typically achieved under mild conditions using fluoride (B91410) ions (e.g., TBAF) or basic conditions (e.g., K₂CO₃ in methanol). chemrxiv.orglibretexts.org

The oxazole ring itself can be sensitive to certain reagents, particularly strong acids and bases. chemrxiv.org While the ring is generally stable under the conditions of the Sonogashira coupling, care must be taken in subsequent synthetic steps. In some cases, the oxazole can act as a protecting group for other functionalities. For example, an oxazoline (B21484) ring can be considered a protected form of a carboxylic acid or an aldehyde. oup.com

The concept of orthogonal protection is crucial when multiple functional groups require protection. wikipedia.orgorganic-chemistry.org This strategy allows for the selective removal of one protecting group in the presence of others by using different deprotection conditions.

Comparative Analysis of Synthetic Efficiencies and Selectivities

Synthetic Step Method Advantages Disadvantages Reported Yields (for similar systems) Reference
Oxazole Formation Van Leusen ReactionOne-pot, mild conditionsTosMIC can be malodorousHigh nih.govresearchgate.net
Robinson-GabrielWell-establishedRequires precursor synthesisVariable wikipedia.org
Halogenation Direct HalogenationPotentially fewer stepsIssues with regioselectivityVariable wikipedia.org
Halogen DanceHigh regioselectivity for 4-halo isomersRequires specific precursors and conditionsGood nih.govresearchgate.net
Ethynylation Sonogashira CouplingHigh functional group tolerance, reliablePotential for copper toxicity in products, requires catalystGood to excellent (up to 98%) chemrxiv.orgnih.gov

A route involving a highly regioselective halogenation followed by an efficient Sonogashira coupling is likely to be the most effective strategy for the synthesis of this compound. The choice of the initial oxazole ring synthesis will depend on the commercial availability and cost of the starting materials.

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound can lead to more sustainable and environmentally friendly processes. ijpsonline.commdpi.com Key considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. semanticscholar.org The Sonogashira coupling, while powerful, can have a lower atom economy due to the use of stoichiometric bases and the generation of salt byproducts.

Use of Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives like water, ethanol, or ionic liquids where possible. semanticscholar.org Exploring copper-free Sonogashira coupling protocols can mitigate the environmental impact of copper waste. beilstein-journals.org

Energy Efficiency: Utilizing microwave or ultrasound-assisted synthesis can often reduce reaction times and energy consumption compared to conventional heating. ijpsonline.commdpi.com

Catalysis: The use of catalytic reagents, such as in the Sonogashira coupling, is inherently greener than using stoichiometric reagents. Developing more active and recyclable catalysts is an ongoing area of research.

By integrating these principles, the synthesis of this compound can be optimized not only for yield and selectivity but also for environmental sustainability.

Reactivity and Transformational Chemistry of 4 Ethynyl 2 Methyl 1,3 Oxazole

Reactions at the Ethynyl (B1212043) Group

The terminal alkyne is the most reactive site of the molecule, readily participating in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 4-Ethynyl-2-methyl-1,3-oxazole

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. beilstein-journals.orgnih.govnih.gov This reaction is noted for its reliability, mild reaction conditions, and high yields. researchgate.net For ethynyl oxazoles, this transformation provides a powerful tool for creating more complex molecules for various applications, including drug design. chemrxiv.org

Research has demonstrated that ethynyl-substituted oxazoles are suitable substrates for CuAAC reactions. chemrxiv.org In a representative procedure, an ethynyl oxazole (B20620) can be reacted with various azides in the presence of a copper(II) sulfate catalyst and a reducing agent in an ethanol-water solvent system. chemrxiv.orgchemrxiv.org The reaction proceeds efficiently, often resulting in the precipitation of the triazole product, which allows for simple purification by filtration. chemrxiv.org This methodology has been successfully applied to a range of azides, showcasing the versatility of the ethynyl oxazole core. chemrxiv.org

Table 1: Examples of CuAAC Reactions with Ethynyl Oxazoles and Various Azides
Ethynyl Oxazole SubstrateAzide (B81097) ReactantCatalyst SystemSolventProductYield
5-Bromo-4-ethynyl-2-phenyloxazoleBenzyl azideCuSO₄Ethanol/Water5-Bromo-2-phenyl-4-(1-benzyl-1H-1,2,3-triazol-4-yl)oxazoleHigh
2-Ethynyl-4,5-dimethyloxazolePara-methoxybenzyl azideCuSO₄Ethanol/Water2-(1-(4-Methoxybenzyl)-1H-1,2,3-triazol-4-yl)-4,5-dimethyloxazoleHigh
Methyl 5-ethynyl-2-methyloxazole-4-carboxylateMethyl azidoacetateCuSO₄Ethanol/WaterMethyl 2-methyl-5-(1-(2-methoxy-2-oxoethyl)-1H-1,2,3-triazol-4-yl)oxazole-4-carboxylateHigh
Data derived from studies on ethynyl oxazole reactivity. chemrxiv.org

Alkyne Metathesis and Dimerization Reactions

Alkyne metathesis involves the redistribution of alkylidyne units between two alkynes, catalyzed by transition-metal complexes, typically of molybdenum or tungsten. acs.org This reaction can be used for the formation of macrocycles via ring-closing alkyne metathesis (RCAM) or for the synthesis of new internal alkynes. acs.org Dimerization of terminal alkynes, such as the Glaser coupling, is a related process that leads to the formation of symmetric 1,3-diynes, often as a side reaction in copper-catalyzed processes. beilstein-journals.org

While these reactions are powerful tools in synthetic chemistry, specific studies detailing the alkyne metathesis or controlled dimerization of this compound are not extensively documented in the reviewed literature. The potential for these transformations exists, but the substrate-specific conditions and catalyst compatibility would require empirical investigation.

Hydration and Halogenation of the Alkyne Moiety

The hydration of terminal alkynes, typically catalyzed by mercury, gold, or other transition metals, follows Markovnikov's rule to yield methyl ketones. This reaction proceeds via the formation of an intermediate enol which tautomerizes to the more stable keto form.

Halogenation of the ethynyl group involves the addition of halogens (e.g., Br₂, Cl₂) across the triple bond. The reaction can proceed in a stepwise manner, potentially yielding either the trans-dihaloalkene or, with excess halogen, the tetrahaloalkane. The specific outcome depends on the reaction conditions and stoichiometry.

Detailed experimental studies on the specific hydration or halogenation of this compound were not found in the provided search results. However, these are fundamental reactions of alkynes, and it is expected that the ethynyl group on the oxazole ring would undergo these transformations under appropriate conditions, provided the reagents are compatible with the oxazole nucleus.

Sonogashira and Heck Coupling Reactions of the Ethynyl Group

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, which is a highly effective method for forming carbon-carbon bonds. nih.govorganic-chemistry.org While this compound itself would be a substrate for this reaction, the Sonogashira coupling is more frequently employed in the synthesis of ethynyl oxazoles themselves. chemrxiv.org The typical synthetic route involves coupling a halo-oxazole (e.g., 4-iodo-2-methyl-1,3-oxazole) with a protected terminal alkyne, followed by deprotection. chemrxiv.org Nevertheless, as a terminal alkyne, this compound is a prime candidate for coupling with various aryl or vinyl halides to produce more complex, conjugated systems. nih.gov

The Heck reaction is a palladium-catalyzed coupling of an alkene with an aryl or vinyl halide. organic-chemistry.orgnih.gov While the canonical Heck reaction does not directly involve a terminal alkyne as a coupling partner, related palladium-catalyzed reactions can achieve similar C-C bond formations. The reactivity of the terminal C-H bond of the ethynyl group in this compound makes it suitable for Sonogashira-type cross-coupling reactions. nih.govresearchgate.net

Table 2: Common Cross-Coupling Reactions Applicable to the Ethynyl Group
ReactionCoupling PartnerTypical Catalyst SystemProduct Type
Sonogashira CouplingAryl/Vinyl Halide (e.g., Iodobenzene)Pd complex (e.g., Pd(PPh₃)₂Cl₂), Cu(I) salt (e.g., CuI), Amine baseAryl/Vinyl-substituted alkyne

Reactions of the 1,3-Oxazole Ring System

The 1,3-oxazole ring is an aromatic heterocycle. Compared to benzene (B151609), it is electron-rich due to the presence of the oxygen and nitrogen heteroatoms, but it is also susceptible to ring-opening under strong acidic or basic conditions. chemrxiv.org

Electrophilic Aromatic Substitution Patterns on the Oxazole Nucleus

The electron distribution in the 1,3-oxazole ring dictates the regioselectivity of electrophilic aromatic substitution. The C5 position is generally the most nucleophilic and thus the most reactive towards electrophiles, followed by the C4 position. The C2 position is the most electron-deficient and typically unreactive towards electrophilic attack.

For this compound, the C4 and C2 positions are already substituted. The remaining C5 position is the most likely site for electrophilic attack. The methyl group at C2 is weakly activating, and the ethynyl group at C4 is weakly deactivating for electrophilic substitution. Therefore, reactions such as nitration, sulfonation, or Friedel-Crafts acylation, if compatible with the stability of the oxazole ring, would be expected to occur predominantly at the C5 position. However, the inherent sensitivity of many oxazole derivatives often necessitates mild reaction conditions to avoid degradation of the heterocyclic core. chemrxiv.org Specific literature detailing successful electrophilic aromatic substitution reactions on this compound is limited, and such transformations would likely require careful optimization.

Nucleophilic Attack and Ring-Opening Pathways

The oxazole ring, while aromatic, can be sensitive to nucleophilic attack, particularly under harsh conditions or with strong nucleophiles, which can lead to ring-opening. chemrxiv.org The electron-withdrawing nature of the ethynyl group at C-4 may enhance the electrophilicity of the oxazole ring, particularly at the C-2 and C-5 positions.

Kinetic deprotonation of oxazoles at the C-2 position is a known pathway that can provide access to a ring-closed carbanion or a ring-opened isonitrile enolate. nih.gov For this compound, the presence of the methyl group at C-2 makes deprotonation at this site impossible. However, attack by a strong nucleophile at the C-5 position could initiate a ring-opening cascade. This process is often in equilibrium, with the acyclic isonitrile-enolate form being a key intermediate. chemrxiv.org The stability of this open-chain intermediate is influenced by solvent polarity and the nature of the substituents. chemrxiv.org

Table 1: Potential Nucleophilic Ring-Opening Reactions

NucleophileReaction SiteConditionsPotential OutcomeIntermediate
Hydroxide (OH⁻)C-5 or C-2Strongly basic, elevated temperatureRing cleavage, hydrolysisAcyclic isonitrile-enolate
Organolithium (RLi)C-5Anhydrous, low temperatureInitial addition, potential for ring-opening upon warmingLithium adduct

Metalation and Subsequent Functionalization of the Oxazole Ring

The functionalization of the oxazole nucleus can be effectively achieved through site-selective metalation followed by reaction with an electrophile. nih.gov For this compound, two primary sites are available for deprotonation: the terminal acetylenic proton and the C-5 proton on the oxazole ring.

The acetylenic proton is the most acidic and can be readily removed by a moderately strong base, such as an organolithium reagent (e.g., n-BuLi) or a Grignard reagent, to form a metal acetylide. This species can then react with a wide range of electrophiles.

Deprotonation of the oxazole ring itself is also a viable strategy. The C-5 proton is the most likely site for metalation on the ring due to the directing and activating effects of the adjacent ring heteroatoms and the C-4 ethynyl substituent. Kinetic deprotonation at low temperatures with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) would likely yield the 5-lithio-oxazole. This reactive intermediate can be trapped with various electrophiles to install new functional groups at the C-5 position. nih.gov

Table 2: Metalation and Functionalization Pathways

Metalation SiteReagentElectrophile (E+)Product
Terminal Alkynen-BuLiI₂4-(Iodoethynyl)-2-methyl-1,3-oxazole
Terminal AlkyneEtMgBr(CH₂O)n3-(2-Methyl-1,3-oxazol-4-yl)prop-2-yn-1-ol
C-5 PositionLDA, -78 °CD₂O5-Deuterio-4-ethynyl-2-methyl-1,3-oxazole
C-5 PositionLDA, -78 °CMe₃SiCl4-Ethynyl-2-methyl-5-(trimethylsilyl)-1,3-oxazole

Pericyclic Reactions Involving the Oxazole or Ethynyl Unit

Both the oxazole ring and the ethynyl group of this compound can participate in pericyclic reactions, providing powerful methods for constructing more complex molecular architectures.

The oxazole ring can function as a diene in [4+2] cycloaddition reactions (Diels-Alder reactions), particularly with electron-deficient dienophiles. The reaction typically proceeds via an initial cycloadduct which is often unstable and undergoes a retro-Diels-Alder reaction, extruding a stable molecule like a nitrile, to yield a new, more highly substituted aromatic ring, such as a furan or pyridine.

The ethynyl group is an excellent participant in [3+2] cycloaddition reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as a "click reaction". chemrxiv.org This reaction with an organic azide provides a rapid and efficient route to 1,2,3-triazole-substituted oxazoles. This transformation is known for its high yields, mild reaction conditions, and simple purification processes. chemrxiv.orgchemrxiv.org

Table 3: Potential Pericyclic Reactions

Reaction TypeReactive UnitReagentPotential Product Class
[4+2] Cycloaddition (Diels-Alder)Oxazole RingDimethyl acetylenedicarboxylateSubstituted Furan
[3+2] Cycloaddition (CuAAC)Ethynyl GroupBenzyl azide1,4-Disubstituted 1,2,3-Triazole
[3+2] CycloadditionEthynyl GroupNitrile oxideIsoxazole

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing conditions and predicting outcomes.

Mechanism of C-5 Lithiation: The site-selective deprotonation at the C-5 position is a kinetically controlled process. At low temperatures (e.g., -78 °C), a strong, sterically hindered base like LDA preferentially abstracts the most accessible and acidic proton on the ring, which is at C-5. This avoids nucleophilic addition to the ring. The resulting 5-lithio species is stabilized by the adjacent oxygen and nitrogen atoms. If the reaction mixture is allowed to warm, rearrangement or ring-opening can occur, highlighting the importance of temperature control. nih.gov

Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The widely accepted mechanism for the CuAAC reaction begins with the formation of a copper(I) acetylide from the terminal alkyne of this compound. The copper(I) catalyst then coordinates with the organic azide. This is followed by a nucleophilic attack of the acetylide onto the terminal nitrogen of the azide, forming a six-membered copper-containing intermediate. This intermediate then undergoes ring contraction and protonolysis to release the 1,4-disubstituted 1,2,3-triazole product and regenerate the copper(I) catalyst, allowing the catalytic cycle to continue. chemrxiv.org

Mechanism of Ring-Opening via Isonitrile Enolate: When an oxazole is treated with a strong base, deprotonation can lead to an equilibrium between the oxazole anion and its ring-opened valence tautomer, the isonitrile enolate. chemrxiv.orgnih.gov For the this compound system, nucleophilic attack at C-5 would be the initiating step, followed by cleavage of the C-5—O bond to form the enolate. This intermediate can then be trapped by electrophiles at either the carbon or oxygen atom, or it can undergo further rearrangement or decomposition, depending on the reaction conditions. chemrxiv.org

Applications of 4 Ethynyl 2 Methyl 1,3 Oxazole As a Chemical Building Block

Construction of Complex Heterocyclic Systems

The dual functionality of 4-ethynyl-2-methyl-1,3-oxazole enables its use as a foundational element for synthesizing more elaborate heterocyclic structures. The terminal alkyne is particularly amenable to reactions that build new rings, leading to fused, bridged, and polycyclic frameworks.

Synthesis of Fused and Bridged Ring Architectures

The ethynyl (B1212043) group on the oxazole (B20620) ring is a key functional group for participating in various intramolecular and intermolecular cycloaddition reactions to form fused and bridged heterocyclic systems. While specific examples for this compound are emerging, the reactivity of the alkyne moiety allows for well-established transformations. For instance, [2+2+2] cycloadditions with other alkynes can lead to the formation of fused benzene (B151609) rings, creating oxazole-annulated aromatic systems. Furthermore, Pauson-Khand reactions could be employed to construct fused cyclopentenone rings, adding another layer of complexity to the molecular scaffold. These potential transformations highlight the compound's capacity to serve as a linchpin in the assembly of architecturally complex molecules.

Derivatization into Polycyclic Oxazole-Containing Frameworks

A primary application of this compound is its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry." This reaction provides an exceptionally efficient and high-yielding pathway to connect the oxazole ring to other molecular fragments through a stable 1,2,3-triazole linker. chemrxiv.orgchemrxiv.org By reacting this compound with various organic azides, a diverse array of polycyclic frameworks can be synthesized with high purity. chemrxiv.org This method is foundational for creating libraries of complex molecules for various applications. chemrxiv.orgchemrxiv.org

The reaction is robust and tolerates a wide range of functional groups on the azide (B81097) partner, allowing for the straightforward assembly of bi- and polycyclic systems that incorporate the oxazole core. Research on related ethynyl oxazoles demonstrates that these cycloadditions proceed with yields often exceeding 90%. chemrxiv.org

Table 1: Representative CuAAC Reactions with Ethynyl Oxazoles

Oxazole PrecursorAzide PartnerResulting Structure TypeReported YieldReference
Generic Ethynyl OxazoleBenzyl AzideOxazole-Triazole-Phenyl>90% chemrxiv.org
Generic Ethynyl OxazoleAzidothymidineOxazole-Triazole-NucleosideHigh mdpi.com
Generic Ethynyl OxazoleLong-chain Alkyl AzideOxazole-Triazole-LipidHigh mdpi.com

Integration into Macrocyclic and Supramolecular Structures

The rigid and linear geometry conferred by the ethynyl linker makes this compound an excellent component for the rational design of macrocycles and supramolecular assemblies. chemrxiv.org These structures are of significant interest for their applications in host-guest chemistry, molecular sensing, and the development of molecular machines.

The incorporation of ethynyl oxazoles into larger structures has been demonstrated in the construction of molecular rotors. chemrxiv.org In these systems, the alkyne acts as a rigid axle around which other parts of the molecule can rotate, a critical feature for the function of such nanodevices. chemrxiv.org The oxazole unit itself can impart specific electronic properties and potential coordination sites within the larger supramolecular structure. The ability to use reactions like Glaser or Eglinton coupling can dimerize the ethynyl group to form a 1,3-diyne linker, further extending its utility in building large, conjugated macrocyclic systems.

Use in the Design of Molecular Probes and Ligands

The unique electronic properties of the oxazole ring and the versatile reactivity of the ethynyl group make this compound a valuable scaffold for molecular probes and ligands.

The "clickable" nature of the terminal alkyne is ideal for bioconjugation. chemrxiv.org By attaching a fluorophore or other reporter molecule to an azide, this compound can be used to label the azide-modified biomolecules (proteins, nucleic acids, etc.) within complex biological systems. chemrxiv.orgmdpi.com This approach is central to chemical biology for visualizing and tracking cellular processes.

Furthermore, the 1,3-oxazole core, with its nitrogen atom (specifically, N3), can act as an N-donor ligand for transition metals. Research has shown that related oxazole-containing structures, such as 4-(4,5-dihydro-1,3-oxazol-2-yl)-2-methyl-1,3-oxazole, form active coordination complexes with metals like vanadium. mdpi.comresearchgate.net These complexes function as catalysts in polymerization reactions, demonstrating the potential of the 2-methyl-1,3-oxazole moiety to serve as a robust ligand scaffold in catalysis. mdpi.comresearchgate.net

Assembly of Advanced Polymeric Materials and Networks

The structure of this compound is well-suited for the synthesis of advanced polymers. The presence of the terminal alkyne allows it to act as a monomer in various polymerization reactions.

One significant application is in Sonogashira coupling polymerization. By reacting the bifunctional ethynyl group with dihaloaromatics, conjugated polymers incorporating the oxazole ring directly into the polymer backbone can be synthesized. These materials are of interest in materials science for their potential electronic and photophysical properties, with applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Additionally, as mentioned previously, ligands based on the 2-methyl-1,3-oxazole core are used to create catalysts for olefin polymerization. Vanadium complexes with such ligands have been successfully employed in the copolymerization of ethylene (B1197577) and norbornene, yielding cyclic olefin copolymers (COCs) with specific and tunable physical properties. mdpi.comresearchgate.net This highlights an indirect but important role in the production of advanced polymeric materials.

Table 2: Polymerization Applications Involving the Oxazole Core

Application AreaRole of Oxazole DerivativePolymerization TypeResulting MaterialReference
Conjugated PolymersMonomer (as this compound)Sonogashira CouplingPoly(arylene ethynylene) with oxazole unitsInferred
Olefin CopolymersLigand for Vanadium CatalystCoordination PolymerizationEthylene-Norbornene Copolymers (COCs) mdpi.comresearchgate.net

Precursor for Diversely Functionalized Chemical Libraries

One of the most powerful applications of this compound is its role as a versatile precursor for generating chemical libraries. The reliability and high efficiency of the CuAAC reaction allow for its use in parallel synthesis to rapidly produce a large number of distinct compounds from a single starting material. chemrxiv.org

By reacting this compound with a library of diverse azide-containing building blocks, researchers can create a vast collection of molecules. This approach is highly valuable in drug discovery, where screening large libraries of compounds is essential for identifying new therapeutic leads. chemrxiv.org The resulting oxazole-triazole core structure serves as a stable and often biologically relevant scaffold. This strategy significantly expands the accessible chemical space for discovering molecules with novel functions in medicine and materials science. chemrxiv.org

Computational and Theoretical Studies on 4 Ethynyl 2 Methyl 1,3 Oxazole

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to predicting the behavior of molecules. irjweb.com These methods provide a detailed picture of the electron distribution and orbital energies, which are key determinants of chemical reactivity.

Frontier Molecular Orbital (FMO) theory simplifies the concept of reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.net A small energy gap suggests that the molecule can be easily excited, indicating higher reactivity. researchgate.net For 4-ethynyl-2-methyl-1,3-oxazole, the electron-withdrawing ethynyl (B1212043) group and the electron-donating methyl group are expected to influence the energies of these frontier orbitals. rsc.org DFT calculations at a level such as B3LYP/6-311G++(d,p) would be employed to determine these values precisely. irjweb.com The analysis of the orbital coefficients reveals which atoms have the largest contribution to the HOMO and LUMO, thereby identifying the most probable sites for nucleophilic and electrophilic attack. youtube.com

Table 1: Calculated Quantum Chemical Parameters for an Oxazole (B20620) Derivative

Parameter Description Typical Calculated Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -5.5 to -6.5
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -0.5 to -1.5
ΔE (Gap) HOMO-LUMO Energy Gap (ELUMO - EHOMO) 4.5 to 5.5
IP Ionization Potential (≈ -EHOMO) 5.5 to 6.5
EA Electron Affinity (≈ -ELUMO) 0.5 to 1.5
η Global Hardness ((IP-EA)/2) 2.25 to 2.75
χ Electronegativity ((IP+EA)/2) 3.0 to 4.0
ω Electrophilicity Index (χ²/2η) 2.0 to 3.0

Note: These are representative values for a substituted oxazole and would require specific calculation for this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. irjweb.comnih.govnih.gov The MEP surface is color-coded to represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-deficient), which are prone to nucleophilic attack. irjweb.comnih.gov Green and yellow areas represent regions of neutral or intermediate potential. irjweb.com

For this compound, an MEP map would likely show negative potential (red) localized around the nitrogen and oxygen atoms of the oxazole ring due to their high electronegativity and lone pairs of electrons. irjweb.com The terminal hydrogen of the ethynyl group might show a region of positive potential (blue), indicating its acidic character. Such maps are instrumental in understanding intermolecular interactions, such as hydrogen bonding, and guiding the prediction of reaction pathways. irjweb.comnih.gov

Molecular Dynamics Simulations for Conformational Analysis

While this compound is a relatively rigid molecule, it possesses rotational freedom around the single bonds connecting the methyl and ethynyl groups to the oxazole ring. Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing insights into its conformational landscape. mdpi.comnih.govfrontiersin.org

By simulating the molecule's movement over a period of time (typically nanoseconds), MD can explore different rotational conformations and identify the most stable, low-energy states. mdpi.comfrontiersin.org An MD simulation would track the trajectories of all atoms, allowing for the analysis of bond lengths, bond angles, and dihedral angles over time. This analysis helps to understand the molecule's flexibility and the energetic barriers between different conformations. The stability of ligand-protein complexes and the identification of key functional groups for binding are often investigated using MD simulations. mdpi.comnih.govrsc.org

Transition State Analysis for Key Reaction Pathways

Understanding the mechanism of a chemical reaction requires the identification of the transition state (TS)—the highest energy point along the reaction coordinate. Transition state analysis using quantum chemical methods allows for the calculation of activation energies, which determine the reaction rate.

For this compound, a key reaction pathway of interest is the 1,3-dipolar cycloaddition, a "click reaction" for which ethynyl-substituted heterocycles are well-suited. chemrxiv.orgrsc.orgchemrxiv.org Theoretical calculations can model the approach of a 1,3-dipole (like an azide) to the ethynyl group. By locating the transition state structure for this cycloaddition, chemists can calculate the activation barrier. mdpi.com This information helps to predict whether the reaction will be kinetically favorable and can explain the regioselectivity of the reaction (i.e., which of the possible isomers is formed). researchgate.net Such analyses are crucial for optimizing reaction conditions and designing new synthetic routes. nih.govnih.gov

Density Functional Theory (DFT) Studies on Spectroscopic Properties

DFT calculations are highly effective for predicting the spectroscopic properties of molecules, which can be used to validate and interpret experimental data. By calculating the optimized molecular geometry and performing subsequent frequency and magnetic shielding calculations, a theoretical spectrum can be generated. bohrium.comresearchgate.net

For this compound, DFT can predict:

1H and 13C NMR Spectra: Theoretical chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. researchgate.net Discrepancies between calculated and experimental values can sometimes be attributed to solvent effects. researchgate.net

Infrared (IR) and Raman Spectra: Calculation of vibrational frequencies helps in the assignment of experimental IR and Raman bands to specific molecular motions, such as C≡C stretching for the ethynyl group or C=N stretching in the oxazole ring. asianpubs.org

Table 2: Comparison of Hypothetical Experimental and DFT-Calculated Spectroscopic Data

Data Type Functional Group / Atom Experimental Value Calculated Value
IR Freq. (cm-1) C≡C Stretch ~2150 ~2145
C≡C-H Stretch ~3300 ~3290
C=N Stretch ~1600 ~1595
1H NMR (ppm) -CH3 ~2.5 ~2.4
≡C-H ~3.1 ~3.0
13C NMR (ppm) -CH3 ~14 ~13.5
C(ethynyl) ~70, ~80 ~69, ~79
C2(oxazole) ~160 ~159

Note: These values are illustrative. Actual values would depend on the specific experimental conditions and computational level of theory.

In Silico Prediction of Novel Reactivity Patterns

The collective insights from FMO analysis, MEP mapping, and transition state calculations allow for the in silico prediction of novel reactivity patterns. By understanding the electronic predispositions of this compound, researchers can hypothesize how it will behave with a wide range of reactants.

For instance, the electron-rich nature of the oxazole ring, combined with the reactive ethynyl group, suggests potential for various transformations. Computational models can screen potential reactions, such as different types of cycloadditions, electrophilic additions to the alkyne, or metal-catalyzed cross-coupling reactions. By calculating reaction energies and activation barriers for these hypothetical pathways, computational chemistry can prioritize the most promising reactions for experimental investigation, accelerating the discovery of new synthetic methodologies and applications for this versatile building block.

Advanced Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

2D NMR Techniques for Connectivity and Stereochemistry

There is no specific published research detailing the two-dimensional (2D) NMR analysis of 4-ethynyl-2-methyl-1,3-oxazole. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and confirming the connectivity of the methyl, ethynyl (B1212043), and oxazole (B20620) ring moieties. However, such studies have not been publicly documented for this particular compound.

Solid-State NMR for Polymorphic Studies of Derivatives

The study of polymorphism using solid-state NMR (ssNMR) is a powerful technique for characterizing the different crystalline forms of a compound, which can have significant impacts on its physical properties. Research on related heterocyclic compounds, such as sulfathiazole, has demonstrated the utility of ssNMR in differentiating polymorphs and understanding their structural differences at a molecular level. vulcanchem.comgoogle.com However, there are no available ssNMR studies focused on this compound or its derivatives to discuss their polymorphic forms.

High-Resolution Mass Spectrometry for Accurate Mass Determination of Derivatives

High-resolution mass spectrometry (HRMS) is crucial for determining the precise elemental composition of a molecule by providing highly accurate mass-to-charge ratio (m/z) measurements. While HRMS data exists for related ethynyl oxazoles, such as 2-ethynyl-oxazole, confirming their elemental formulas, specific HRMS data for derivatives of this compound are not available in the surveyed literature.

Table 1: Predicted Monoisotopic Mass and Adducts for Related Oxazole Compounds This table is predictive and based on calculations for similar, not identical, compounds due to a lack of experimental data for this compound derivatives.

Compound Molecular Formula Adduct Predicted m/z
2-ethynyl-4,5-dimethyl-1,3-oxazole C₇H₇NO [M+H]⁺ 122.06004
[M+Na]⁺ 144.04198
Methyl 2-ethynyl-1,3-oxazole-4-carboxylate C₇H₅NO₃ [M+H]⁺ 152.03423
[M+Na]⁺ 174.01617

Data sourced from PubChem for related compounds.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis in Reaction Monitoring

Infrared (IR) and Raman spectroscopy are valuable tools for identifying functional groups and monitoring chemical reactions in real-time. The characteristic vibrational modes of the ethynyl (C≡C-H) and oxazole ring systems would provide a clear spectroscopic signature for this compound. The C≡C stretch, typically appearing around 2100-2260 cm⁻¹, and the C-H stretch of the alkyne at approximately 3300 cm⁻¹ would be key markers. However, specific studies utilizing these techniques to monitor reactions involving this compound have not been reported.

Ultraviolet-Visible Spectroscopy for Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The conjugation between the oxazole ring and the ethynyl group in this compound is expected to result in characteristic absorption bands. Studies on other oxazole derivatives have shown absorption maxima in the UV region, which can be influenced by solvent polarity and substitution patterns. Without experimental data for this compound, a precise analysis of its electronic transitions is not possible.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing of Derivatives

X-ray crystallography provides definitive information on the three-dimensional structure of a molecule, including bond lengths, bond angles, and crystal packing. While the potential for X-ray crystallography studies of this compound derivatives has been mentioned in a commercial context, no publicly available crystal structures have been deposited in crystallographic databases. vulcanchem.com The determination of the crystal structure would be invaluable for understanding the intermolecular interactions and solid-state arrangement of this compound and its derivatives.

Future Research Directions and Emerging Opportunities for 4 Ethynyl 2 Methyl 1,3 Oxazole

Exploration of Novel Catalytic Reactions Involving the Compound

The terminal ethynyl (B1212043) group is the most prominent reactive site on 4-ethynyl-2-methyl-1,3-oxazole, making it a prime candidate for a variety of catalytic transformations. While its synthesis often relies on the Sonogashira coupling, the forward application of the alkyne moiety is a rich area for investigation. chemrxiv.org

A primary avenue for future research lies in copper- or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This reaction provides an efficient and highly selective method for forming 1,2,3-triazoles. chemrxiv.org The exploration of this compound in click reactions with a diverse library of functionalized azides could yield novel compound libraries with potential applications in medicinal chemistry. chemrxiv.orgchemrxiv.org Research has shown that ethynyl oxazoles can produce high-purity cycloadducts in excellent yields (over 90%), demonstrating their potential as versatile building blocks. chemrxiv.org

Further research could focus on other metal-catalyzed reactions, such as:

Sonogashira Cross-Coupling: Using the compound as a building block to couple with various aryl or vinyl halides, extending its molecular complexity.

Alkyne Metathesis: Exploring self-metathesis or cross-metathesis to generate symmetrical dimers or more complex conjugated systems.

Cycloaddition Reactions: Investigating [2+2+2] cycloadditions with other alkynes and nitriles to construct complex aromatic systems, including substituted pyridines. thepharmajournal.com

Hydration and Hydrofunctionalization: Catalytic addition of water, amines, or thiols across the alkyne bond to introduce new functional groups.

The oxazole (B20620) ring itself can also influence or participate in catalytic processes. For instance, the nitrogen atom could act as a directing group in C-H activation reactions at the C5 position of the oxazole ring, a less-explored area for this specific compound.

Catalytic Reaction TypePotential ReagentResulting StructurePotential Catalyst
Azide-Alkyne Cycloaddition (Click Chemistry)Benzyl Azide (B81097)1,2,3-Triazole DerivativeCopper(I) or Ruthenium(II)
Sonogashira CouplingIodobenzeneAryl-Substituted AlkynePalladium/Copper
[2+2+2] CycloadditionDi-tert-butylacetylene, AcetonitrileSubstituted PyridineCobalt or Rhodium
Alkyne Hydration (Markovnikov)H₂OMethyl KetoneGold(I) or Mercury(II)
Table 1: Potential Catalytic Reactions for the Derivatization of this compound.

Integration into Flow Chemistry Synthesis Methodologies

The synthesis of heterocyclic compounds is increasingly benefiting from the adoption of continuous flow chemistry, which offers advantages in safety, scalability, and process control. Future research should focus on adapting the synthesis of this compound and its subsequent derivatization into integrated flow processes. Flow chemistry has already been successfully applied to the synthesis of oxazole intermediates for natural products.

A potential multi-step flow sequence could involve the initial formation of the oxazole core, followed by a Sonogashira coupling with a protected acetylene source in a packed-bed catalyst column, and an in-line deprotection step to yield the final product. This approach would minimize the handling of potentially unstable intermediates and allow for multigram-scale production without extensive purification. Such methodologies would make this valuable building block more accessible for broader research.

Development of Sustainable and Biocatalytic Approaches for Synthesis and Derivatization

Modern synthetic chemistry emphasizes the development of environmentally benign processes. Future work on this compound should explore "green" chemistry principles. This includes the use of less hazardous solvents, microwave-assisted synthesis to reduce reaction times, and the use of recoverable and reusable catalysts. researchgate.net For instance, the use of natural clays as biocatalysts has been reported for the synthesis of other 2,4-disubstituted oxazoles, suggesting a potential sustainable route. tandfonline.com

A particularly innovative research direction is the exploration of biocatalysis. The natural biosynthesis of oxazole rings involves the enzymatic cyclization and subsequent oxidation of serine or threonine peptide precursors. wikipedia.orgnih.gov Future research could aim to identify or engineer enzymes, such as cyclodehydratases and FMN-dependent dehydrogenases, to catalyze the formation of the 2-methyl-1,3-oxazole core from simple, bio-based starting materials. nih.gov Furthermore, enzymes could potentially be used for the selective modification of the compound, for example, through biocatalytic halogenation or other functional group interconversions under mild, aqueous conditions. researchgate.net

Design of Advanced Materials with Tunable Properties

The rigid, linear geometry of the ethynyl group combined with the heterocyclic oxazole ring makes this compound an attractive monomer for the synthesis of novel polymers and advanced materials. The polymerization of the terminal alkyne can lead to the formation of poly(ethynyl-oxazole)s, which would be conjugated polymers with potentially interesting electronic and photophysical properties. thepharmajournal.com

Future research should focus on:

Controlled Polymerization: Utilizing various catalytic systems (e.g., transition metal catalysts) to control the polymerization process, influencing the molecular weight and polydispersity of the resulting polymers.

Material Property Tuning: Investigating how the incorporation of the oxazole unit into a polymer backbone affects its properties, such as conductivity, fluorescence, and thermal stability. The properties of such materials could be tunable by creating copolymers with other monomers or by post-polymerization modification. mdpi.comresearchgate.net

Supramolecular Chemistry: Using the compound as a building block for creating more complex supramolecular architectures, such as macrocycles or molecular rotors ("nanorotors"), where the oxazole can act as a ligand for metal coordination or a component in molecular machinery. chemrxiv.org The oxazole moiety has been used as a ligand for vanadium catalysts in polymerization reactions, indicating its potential in coordination chemistry. mdpi.com

Applications in Chemical Biology as Non-Clinical Research Tools

The combination of a bio-orthogonal alkyne handle and a heterocycle found in natural products makes this compound an ideal scaffold for developing chemical biology tools. The primary application in this area is its use in bio-conjugation via the click reaction. chemrxiv.org

Emerging opportunities include:

Activity-Based Protein Profiling (ABPP): Designing probes where the oxazole unit acts as a recognition element for a specific enzyme class, and the ethynyl group serves as a reporter handle. After covalent binding to the target protein, the alkyne can be "clicked" with an azide-containing fluorophore or biotin tag for visualization or pull-down experiments.

Target Identification and Validation: Incorporating the molecule into a known bioactive scaffold to create a probe for identifying its cellular targets.

Imaging and Diagnostics: Developing fluorescent probes by attaching a fluorophore to the oxazole scaffold. The alkyne can then be used to link the probe to a biomolecule of interest (e.g., a peptide or antibody) to visualize its localization and dynamics within cells.

Compound Name
This compound
Benzyl Azide
Iodobenzene
Di-tert-butylacetylene
Acetonitrile
Serine
Threonine
Table 2: List of Chemical Compounds Mentioned.

Q & A

Q. What are the standard synthetic routes for 4-ethynyl-2-methyl-1,3-oxazole, and how are reaction conditions optimized?

The compound is typically synthesized via two primary methods:

  • Cyclization reactions : Alkaline conditions (e.g., KOH/EtOH) promote the cyclization of precursors like 2-methyl-1,3-oxazole derivatives with ethynylating agents. Yields range from 60–70% at 80°C .
  • Palladium-catalyzed coupling : Cross-coupling reactions using Pd(PPh₃)₄ in THF under reflux introduce the ethynyl group. This method achieves 50–65% yield but requires inert atmospheres . Optimization strategies: Adjusting solvent polarity (e.g., DMF for higher solubility), catalyst loading (e.g., 5 mol% Pd), and continuous flow processes (for improved purity >95%) are recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm the oxazole ring (δ 7.5–8.0 ppm for aromatic protons) and ethynyl proton (δ 2.5–3.0 ppm) .
  • IR : Stretching vibrations at ~2100 cm⁻¹ (C≡C) and ~1650 cm⁻¹ (C=N) validate functional groups .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (107.11 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in enzyme inhibition assays (e.g., IC₅₀ variations) may arise from:

  • Experimental design : Differences in buffer pH, temperature, or enzyme source (e.g., recombinant vs. native proteins).
  • Data normalization : Use internal controls (e.g., reference inhibitors) and orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based activity assays) .
  • Structural analysis : X-ray crystallography or molecular docking (e.g., AutoDock Vina) can clarify binding modes to targets like kinases or oxidoreductases .

Q. What strategies improve the compound’s stability in aqueous media for drug delivery applications?

  • Prodrug design : Modify the ethynyl group with protective moieties (e.g., triazoles via click chemistry) to reduce hydrolysis .
  • Nanocarrier encapsulation : Use liposomes or PEGylated nanoparticles to enhance solubility and prolong half-life .
  • pH optimization : Stability studies in buffers (pH 4–9) identify degradation thresholds, guiding formulation adjustments .

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

  • DFT calculations : Simulate frontier molecular orbitals (FMO) to identify reactive sites (e.g., ethynyl group for cycloadditions) .
  • MD simulations : Model interactions with biological targets (e.g., ATP-binding pockets) to prioritize synthetic derivatives for testing .
  • Machine learning : Train models on existing oxazole reaction databases to predict regioselectivity in cross-coupling reactions .

Methodological Case Study: Synthesis Optimization

ParameterCyclization MethodPd-Catalyzed Method
CatalystNonePd(PPh₃)₄ (5 mol%)
SolventEthanolTHF
Temperature80°CReflux (~66°C)
Yield60–70%50–65%
Purity>95% (after recrystallization)90% (requires column chromatography)
Key Reference

Key Research Gaps and Future Directions

  • Mechanistic studies : Elucidate the role of the ethynyl group in electronic effects (e.g., Hammett studies) .
  • Toxicity profiling : Evaluate off-target effects using organ-on-chip models or zebrafish assays .
  • Material science applications : Explore use as a ligand in catalysis or as a monomer for conductive polymers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.